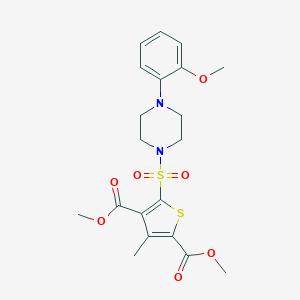
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C({20})H({24})N({2})O({7})S(_{2}) and a molecular weight of 468.54 g/mol This compound features a thiophene ring substituted with a sulfonyl group, a piperazine ring, and methoxyphenyl and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring is synthesized through a series of reactions starting from simple precursors like 2-acetylthiophene
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiophene core.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using reagents like sulfonyl chlorides under basic conditions.
Methoxyphenyl Substitution: The methoxyphenyl group is attached to the piperazine ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or reduce the carboxylate groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH({4})).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
- Dimethyl 5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate
- Dimethyl 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and binding affinity to molecular targets
生物活性
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C19H22N4O6S
- Molecular Weight : 414.46 g/mol
The structure includes a thiophene ring, piperazine moiety, and sulfonyl group, which contribute to its biological activity.
This compound exhibits various pharmacological effects primarily through the following mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate to good antimicrobial properties. The presence of the piperazine ring is often associated with enhanced activity against bacterial strains .
- Antioxidant Properties : Compounds featuring thiophene and sulfonyl groups have shown potential antioxidant activities, which can mitigate oxidative stress in biological systems.
- Receptor Modulation : The piperazine moiety suggests possible interactions with neurotransmitter receptors, potentially influencing central nervous system functions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Antimicrobial Efficacy : In a study assessing various piperazine derivatives, it was found that compounds with similar sulfonamide groups demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Neuropharmacological Studies : Research on piperazine derivatives indicated potential anxiolytic and antidepressant effects through serotonin receptor modulation. This suggests that this compound may also exhibit similar neuropharmacological properties .
- Toxicological Assessments : Toxicity studies indicated that related compounds did not exhibit significant genotoxicity or mutagenicity in vitro or in vivo. This safety profile supports further exploration of their therapeutic potential .
属性
IUPAC Name |
dimethyl 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c1-13-16(18(23)28-3)20(30-17(13)19(24)29-4)31(25,26)22-11-9-21(10-12-22)14-7-5-6-8-15(14)27-2/h5-8H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYAYQXZOHVCMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














